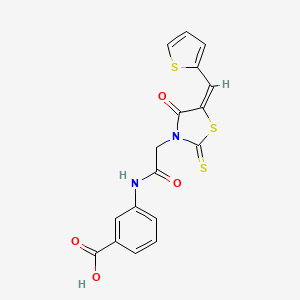
(E)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C17H12N2O4S3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a derivative that combines elements of thiazolidinone and benzoic acid structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition research.
Chemical Structure
The structure of the compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to our compound. For instance, a study indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent growth inhibition (values < 10 µM) . The thiazolidinone moiety is particularly noted for its ability to induce apoptosis in cancer cells, which may be a mechanism through which our compound exerts its effects.
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been well-documented. Compounds similar to this compound have shown activity against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant, particularly regarding acetylcholinesterase (AChE) and other proteolytic enzymes. In vitro studies have shown that related compounds exhibit strong inhibitory effects on AChE, which is crucial for conditions like Alzheimer's disease . The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The thiazolidinone structure is known for promoting apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Interaction : The compound's ability to interact with key enzymes such as AChE and cathepsins suggests a multifaceted approach to biological activity.
- Protein Degradation Pathways : Studies indicate that benzoic acid derivatives can enhance autophagy and proteasomal activity, which are vital for cellular homeostasis .
Case Studies
| Study | Findings | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Study A | Significant cytotoxicity observed | MCF-7 | < 10 µM |
| Study B | Antimicrobial efficacy against E. coli | E. coli | Varies by derivative |
| Study C | Strong AChE inhibition | Human fibroblasts | 7.49 µM |
特性
IUPAC Name |
3-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S3/c20-14(18-11-4-1-3-10(7-11)16(22)23)9-19-15(21)13(26-17(19)24)8-12-5-2-6-25-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVQBCHOSKETM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













